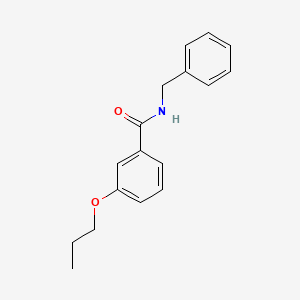![molecular formula C18H29NO6 B5079304 oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine](/img/structure/B5079304.png)
oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine is a complex organic compound that combines the properties of oxalic acid and a phenoxyethylamine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps:
Preparation of the phenoxyethylamine derivative: This step involves the reaction of 4-propan-2-ylphenol with ethylene oxide to form 2-(4-propan-2-ylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine to produce N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]amine.
Formation of the final compound: The amine derivative is then reacted with oxalic acid under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to increase production rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amine groups.
Reduction: Reduction reactions can occur at the oxalic acid moiety, converting it to glycolic acid or other reduced forms.
Substitution: The phenoxy group can undergo various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include glycolic acid and other reduced forms.
Substitution: Products include halogenated or nitrated derivatives of the phenoxy group.
Aplicaciones Científicas De Investigación
Oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory or antimicrobial agent.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It can modulate signaling pathways, including those involved in inflammation, oxidative stress, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]amine: A precursor in the synthesis of the target compound.
Oxalic acid derivatives: Other compounds containing the oxalic acid moiety, such as oxalyl chloride and disodium oxalate.
Uniqueness
Oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine is unique due to its combination of oxalic acid and phenoxyethylamine properties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
oxalic acid;N-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-13(2)15-5-7-16(8-6-15)19-12-11-18-10-9-17-14(3)4;3-1(4)2(5)6/h5-8,13-14,17H,9-12H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQDOFGHFXKUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5079235.png)
![methyl 3-{2-[2,7-bis(allyloxy)-9H-fluoren-9-ylidene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5079243.png)
![4-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5079250.png)
![1-Benzyl-4-[1-(4-fluorophenyl)propan-2-yl]piperazine](/img/structure/B5079269.png)
![N-cyclopropyl-3-{1-[(2,6-difluorophenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5079270.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5079280.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5079288.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5079292.png)
![5-[2-(benzyloxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5079295.png)
![METHYL 2-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}ACETATE](/img/structure/B5079298.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5079311.png)
![(5E)-3-[4-OXO-4-(4-PHENYL-1-PIPERAZINYL)BUTYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5079318.png)
![N-[1-(1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5079321.png)
